molecular formula C19H30N2 B5013647 1'-(2-phenylpropyl)-1,4'-bipiperidine

1'-(2-phenylpropyl)-1,4'-bipiperidine

Cat. No. B5013647
M. Wt: 286.5 g/mol
InChI Key: UTHJUPZRZNYJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylpropyl)-1,4'-bipiperidine, also known as 1-phenyl-2-(1-piperidinyl) propane (PPPP), is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain.

Scientific Research Applications

PPPP has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been found to be a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. PPPP has also been used to study the effects of dopamine and serotonin on behavior and mood.

Mechanism of Action

The mechanism of action of PPPP is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPPP are diverse and depend on the dose and route of administration. In animal studies, PPPP has been found to increase locomotor activity, induce stereotypy, and produce hyperthermia. It has also been found to increase the release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using PPPP in lab experiments is that it is a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. Another advantage is that it has been found to produce consistent and reproducible effects in animal studies. However, one limitation of using PPPP is that it has been found to produce neurotoxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PPPP. One direction is to study its effects on different neurotransmitter systems in the brain, such as the GABAergic and glutamatergic systems. Another direction is to study its effects on behavior and cognition in animal models of psychiatric disorders, such as depression and schizophrenia. Additionally, more research is needed to understand the long-term effects of PPPP on the brain and to develop safer and more effective derivatives of the compound for use in scientific research.

Synthesis Methods

The synthesis of PPPP can be achieved through the reaction of 1'-(2-phenylpropyl)-1,4'-bipiperidinebromopropane with piperidine in the presence of sodium amide. The reaction produces PPPP as a white crystalline powder with a melting point of 136-138°C.

properties

IUPAC Name

1-(2-phenylpropyl)-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17(18-8-4-2-5-9-18)16-20-14-10-19(11-15-20)21-12-6-3-7-13-21/h2,4-5,8-9,17,19H,3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJUPZRZNYJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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